molecular formula C50H61N11O15 B3324732 Corixetan CAS No. 1952359-26-0

Corixetan

Numéro de catalogue: B3324732
Numéro CAS: 1952359-26-0
Poids moléculaire: 1056.1 g/mol
Clé InChI: ZKBFFLCQDWEXSG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Corixetan, also known as thorium-227-pelgifatamab this compound, is a highly efficient thorium chelator. It is primarily used in targeted alpha therapy (TAT) for cancer treatment. This compound is designed to deliver alpha radiation selectively to tumors, making it a promising candidate for treating various types of cancer, including prostate cancer .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Corixetan is synthesized by conjugating a human prostate-specific membrane antigen (PSMA)-specific antibody with a 3,2-hydroxypyridinone (HOPO) chelator moiety. The chelator is then radiolabeled with thorium-227. The synthesis involves several steps, including the preparation of the antibody, the chelator, and the radiolabeling process .

Industrial Production Methods: The industrial production of this compound involves large-scale synthesis of the antibody and the chelator, followed by radiolabeling with thorium-227. The process requires stringent quality control measures to ensure the stability and efficacy of the final product. The production is carried out in specialized facilities equipped to handle radioactive materials .

Analyse Des Réactions Chimiques

Types of Reactions: Corixetan undergoes various chemical reactions, including complexation with thorium-227. The primary reaction involves the formation of a stable complex between the chelator and the thorium-227 isotope .

Common Reagents and Conditions: The synthesis of this compound requires reagents such as the PSMA-specific antibody, the 3,2-hydroxypyridinone chelator, and thorium-227. The reaction conditions include controlled temperature and pH to ensure the stability of the complex .

Major Products Formed: The major product formed from the synthesis of this compound is the thorium-227-pelgifatamab this compound complex. This complex is highly stable and effective in delivering alpha radiation to targeted cancer cells .

Applications De Recherche Scientifique

Corixetan has several scientific research applications, particularly in the field of cancer treatment. It is used in targeted alpha therapy to deliver alpha radiation selectively to cancer cells. This approach has shown promising results in preclinical and clinical studies for treating metastatic castration-resistant prostate cancer .

In addition to cancer treatment, this compound is also being investigated for its potential use in other medical applications, such as imaging and diagnostics. The compound’s ability to selectively target cancer cells makes it a valuable tool for studying cancer biology and developing new therapeutic strategies .

Mécanisme D'action

Corixetan exerts its effects by delivering alpha radiation to cancer cells. The compound targets the prostate-specific membrane antigen (PSMA) on the surface of cancer cells. Once bound to the target cells, the thorium-227 isotope emits alpha particles, causing irreparable double-strand DNA breaks and ultimately leading to cell death .

The molecular targets and pathways involved in this compound’s mechanism of action include the PSMA receptor and the DNA damage response pathways. The compound’s ability to induce DNA damage selectively in cancer cells makes it a potent therapeutic agent .

Comparaison Avec Des Composés Similaires

Corixetan is unique compared to other similar compounds due to its high stability and efficiency in delivering alpha radiation. Similar compounds include lutetium-177-PSMA-617 and actinium-225-pelgifatamab conjugates. These compounds also target the PSMA receptor but differ in their radiolabeling isotopes and chelator technologies .

List of Similar Compounds:
  • Lutetium-177-PSMA-617
  • Actinium-225-pelgifatamab conjugate
  • Mesothelin-targeted thorium-227 conjugate (MSLN-TTC)

This compound stands out due to its unique chelator moiety and the use of thorium-227, which provides a higher dose rate and improved stability compared to other isotopes .

Propriétés

IUPAC Name

4-[4-[3-[bis[2-[(3-hydroxy-1-methyl-2-oxopyridine-4-carbonyl)amino]ethyl]amino]-2-[[bis[2-[(3-hydroxy-1-methyl-2-oxopyridine-4-carbonyl)amino]ethyl]amino]methyl]propyl]anilino]-4-oxobutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C50H61N11O15/c1-56-19-11-33(39(65)47(56)73)43(69)51-15-23-60(24-16-52-44(70)34-12-20-57(2)48(74)40(34)66)28-31(27-30-5-7-32(8-6-30)55-37(62)9-10-38(63)64)29-61(25-17-53-45(71)35-13-21-58(3)49(75)41(35)67)26-18-54-46(72)36-14-22-59(4)50(76)42(36)68/h5-8,11-14,19-22,31,65-68H,9-10,15-18,23-29H2,1-4H3,(H,51,69)(H,52,70)(H,53,71)(H,54,72)(H,55,62)(H,63,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKBFFLCQDWEXSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=C(C1=O)O)C(=O)NCCN(CCNC(=O)C2=C(C(=O)N(C=C2)C)O)CC(CC3=CC=C(C=C3)NC(=O)CCC(=O)O)CN(CCNC(=O)C4=C(C(=O)N(C=C4)C)O)CCNC(=O)C5=C(C(=O)N(C=C5)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H61N11O15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1056.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1952359-26-0
Record name Corixetan
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1952359260
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CORIXETAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0I6K5H4SC2
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Corixetan
Reactant of Route 2
Reactant of Route 2
Corixetan
Reactant of Route 3
Reactant of Route 3
Corixetan
Reactant of Route 4
Reactant of Route 4
Corixetan
Reactant of Route 5
Reactant of Route 5
Corixetan
Reactant of Route 6
Reactant of Route 6
Corixetan

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.